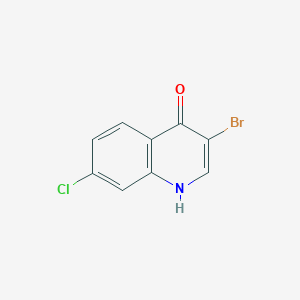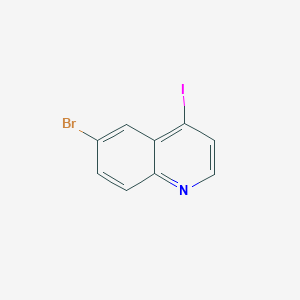
Tert-butyl 2-(3-nitrophenyl)acetate
Vue d'ensemble
Description
Tert-butyl 2-(3-nitrophenyl)acetate, also known as tert-butyl nitrophenyl acetate, is a nitro-aromatic compound commonly used in organic chemistry. It is a white, crystalline solid that is soluble in many organic solvents, such as acetone, chloroform, and benzene. It is most often used as a reagent in organic synthesis, as well as in the synthesis of a variety of other organic compounds. The compound has a wide range of applications in research and industry, including in the synthesis of pharmaceuticals, agrochemicals, and other materials.
Applications De Recherche Scientifique
1. Synthesis and Characterization of Chemical Compounds
Tert-butyl 2-cyano-2(3-chloro-2-nitrophenyl)acetate, a related compound, is used in the synthesis of 3-chloro-2-nitro benzyl cyanide, demonstrating its utility in creating complex chemical structures. The effects of various factors such as feed composition, reaction temperature, and time on the yield of the synthesized compound are studied, indicating its significance in chemical research (Jin Dong-yuan, 2009).
2. Exploration of Reaction Mechanisms
The influence of tert-butyl groups in chemical reactions, such as the enforced intramolecular hydrogen bonding in tert-butyl-substituted compounds, has been studied. This research helps in understanding the rate and mechanism of catalyzed acyl transfer, showcasing the role of tert-butyl groups in complex chemical processes (Ivan Steels, P. D. Clercq, H. Maskill, 1993).
3. Nitration and Synthesis Processes
Studies on nitration processes, such as the nitration of p-tert-butyltoluene, provide insight into the formation of tert-butyl-substituted nitro compounds. The research helps in understanding the chemical pathways and products formed under different conditions, contributing to our knowledge of organic synthesis and reaction dynamics (Alfred Fischer, Rolf Woderer, 1976).
4. Use as Protecting Groups in Organic Synthesis
The (2-nitrophenyl)acetyl (NPAc) group, related to tert-butyl 2-(3-nitrophenyl)acetate, serves as a hydroxyl protecting group in organic synthesis. Its utility is highlighted in the preparation of stable esters and its selective removal under specific conditions, demonstrating its significance in synthetic chemistry (Katalin Daragics, P. Fügedi, 2010).
Safety and Hazards
Tert-butyl 2-(3-nitrophenyl)acetate is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, keeping away from heat/sparks/open flames/hot surfaces, and not smoking .
Propriétés
IUPAC Name |
tert-butyl 2-(3-nitrophenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4/c1-12(2,3)17-11(14)8-9-5-4-6-10(7-9)13(15)16/h4-7H,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEFVPZNVGGXZQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC1=CC(=CC=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


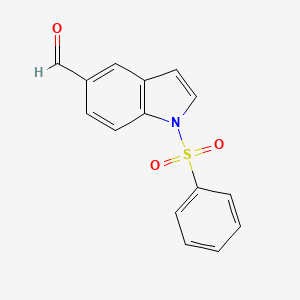
![6-Bromoimidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B1287905.png)
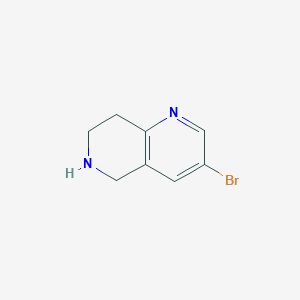
![2-Bromo-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine hydrochloride](/img/structure/B1287908.png)
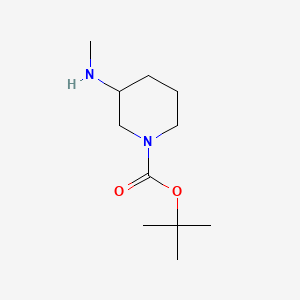
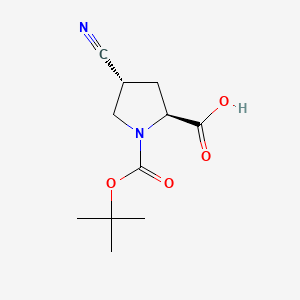
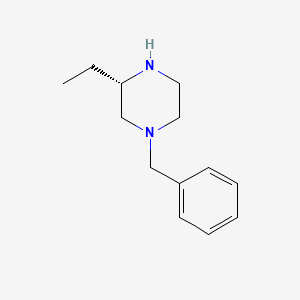
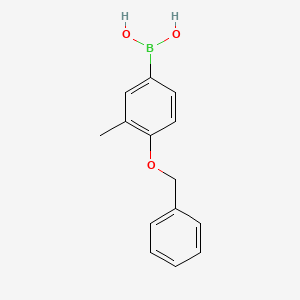
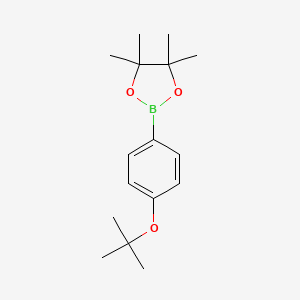
![Benzo[f]isoquinolin-4(3H)-one](/img/structure/B1287924.png)
